Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- is a chemical compound that belongs to the class of cyclic amines. This compound features a cyclohexane ring and an ethyl group attached to a nitrogen atom, along with a methoxy-substituted phenyl group. It has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, often involving the reaction of appropriate precursors under controlled conditions. The synthesis of cyclohexanamine derivatives has been widely documented in scientific literature, particularly in studies focusing on novel psychoactive substances and their pharmacological profiles.
Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- is classified as an arylalkylamine. Its structure includes a cyclohexane moiety, which contributes to its unique chemical properties and biological activities.
The synthesis of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- typically involves the alkylation of cyclohexanamine with an ethyl halide in the presence of a base. One common method is as follows:
The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of cyclohexanamine attacks the electrophilic carbon of the aryl halide, leading to the formation of the desired product.
Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- can undergo several chemical reactions, including:
The reactivity of this compound is influenced by the presence of the methoxy group, which can stabilize or destabilize certain intermediates during reactions.
The mechanism of action for Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- primarily involves its interaction with neurotransmitter systems in the brain. Its structural similarity to other psychoactive compounds suggests that it may act as an NMDA receptor antagonist or modulator.
Studies have shown that similar compounds exhibit significant affinities for NMDA receptors, indicating potential roles in neuropharmacology. For instance, analogs like methoxetamine have been characterized for their NMDA receptor antagonism with varying potencies.
Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- has potential applications in:
The development of dissociative anesthetics represents a pivotal chapter in neuropharmacology, beginning with the serendipitous discovery of phencyclidine (PCP) in the 1950s. PCP's potent analgesic and anesthetic properties were overshadowed by profound psychotomimetic effects, limiting its clinical utility. This historical trajectory created a scientific vacuum that spurred systematic structural exploration. Chemists sought to decouple therapeutic effects from adverse reactions by modifying PCP's core arylcyclohexylamine scaffold—a piperidine ring linked to a cyclohexyl backbone with an aromatic moiety.
The emergence of "designer drugs" in the late 20th and early 21st centuries represented an unprecedented challenge to drug regulation. Structural analogs of controlled substances, synthesized with subtle modifications, exploited legal loopholes while retaining biological activity. Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- (3-MeO-PCE) epitomizes this trend as a strategic molecular evolution of eticyclidine (PCE). Its design incorporates two critical modifications:
Table 1: Structural Evolution from Phencyclidine to 3-MeO-PCE
Generation | Prototype Compound | Core Structure | Key Modifications |
---|---|---|---|
First | Phencyclidine (PCP) | Piperidine-cyclohexyl-phenyl | None |
Second | Eticyclidine (PCE) | Ethylamino-cyclohexyl-phenyl | Piperidine → Ethylamino |
Third | 3-MeO-PCE | Ethylamino-cyclohexyl-(3-methoxyphenyl) | Phenyl → 3-Methoxyphenyl |
This molecular innovation occurred against a backdrop of evolving patent landscapes. Between 2000-2010, numerous patents emerged covering cyclohexylamine derivatives with NMDA receptor affinity, exemplified by claims covering "substituted cyclohexylamines bearing arylalkylamine functionalities" for neurological disorders [4] [7]. These intellectual property developments coincided with the appearance of 3-MeO-PCE in online marketplaces, where it was marketed as a "research chemical" with dissociative properties. Forensic analyses confirmed its identity as N-ethyl-1-(3-methoxyphenyl)cyclohexanamine (C₁₅H₂₃NO, MW 233.35 g/mol), characterized by a cyclohexane ring directly bonded to both a 3-methoxyphenyl group and an ethylamino nitrogen [3] .
Arylcyclohexylamines constitute a pharmacologically privileged scaffold for probing N-methyl-D-aspartate (NMDA) receptor function. The NMDA receptor, a ligand-gated ion channel activated by glutamate, plays critical roles in synaptic plasticity, learning, and neuronal excitability. Pathological overactivation contributes to excitotoxicity in stroke, traumatic brain injury, and neurodegenerative conditions. Uncompetitive antagonists—which block the ion channel only after its activation—represent a promising therapeutic strategy due to their intrinsic activity-dependence.
Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- emerged from systematic efforts to optimize the pharmacological profile of early NMDA antagonists. Building on clinical experience with memantine (a low-affinity adamantane derivative), researchers at Merz Pharmaceuticals developed amino-alkyl-cyclohexanes as novel channel blockers. These compounds retained memantine's favorable kinetics—moderate affinity (µM range), rapid blocking/unblocking kinetics, and strong voltage-dependency—while offering enhanced synthetic versatility for structure-activity relationship (SAR) studies [2] [6].
The therapeutic rationale for 3-MeO-PCE-like molecules hinges on three biophysical properties critical for clinical tolerability:
Table 2: Comparative NMDA Receptor Pharmacology of Arylcyclohexylamines
Compound | *Binding Affinity (Kᵢ, nM) | Voltage Dependency | Blocking Kinetics | Primary Molecular Target |
---|---|---|---|---|
MK-801 (Dizocilpine) | 5.7 ± 0.57 | Weak | Very Slow | NMDA Receptor |
Memantine | 526 ± 84 | Strong | Fast | NMDA Receptor |
Ketamine | 378 ± 42 | Moderate | Moderate | NMDA Receptor |
3-MeO-PCE | 61 ± 9 | Strong | Fast | NMDA Receptor |
3-MeO-PCP | 78 ± 12 | Strong | Fast | NMDA Receptor |
Phencyclidine (PCP) | 46 ± 7 | Moderate | Moderate | NMDA Receptor |
Mean values from [8] and [6] |
Radioligand binding studies demonstrate that 3-MeO-PCE competes with [³H]-(+)-MK-801 at the phencyclidine binding site within the NMDA receptor's ion channel pore. Its affinity exceeds ketamine (Kᵢ ~378 nM) and approaches PCP (Kᵢ ~46 nM), positioning it as a potent experimental tool [8]. Beyond NMDA receptors, 3-MeO-PCE exhibits significant off-target interactions:
Patent analyses reveal that cyclohexylamine derivatives with 3-methoxyaryl substitutions were specifically claimed for treating conditions involving glutamate excitotoxicity: "Compounds of Formula I wherein R₁ is alkoxy, particularly methoxy at the meta position... for use in cerebral ischemia, traumatic brain injury, or neurodegenerative disorders" [4] [7]. This targeted therapeutic focus leverages the molecule's unique combination of moderate NMDA affinity and favorable pharmacokinetics, distinguishing it from first-generation dissociative anesthetics.
Table 3: Patent Claims for Cyclohexylamine-Based NMDA Antagonists
Patent Reference | Covered Compounds | Claimed Therapeutic Indications | Key Structural Features |
---|---|---|---|
US20030236286A1 | N-substituted-1-arylcyclohexylamines | Neurodegenerative diseases, cerebral infarction, Parkinson's disease | Cyclohexyl linker, aromatic substitution patterns |
BR0111279A | Subtype-selective NMDA antagonists | Stroke, cardiac arrest, vascular disorders | Alkylamino groups, methoxyaryl moieties |
The structural simplicity of 3-MeO-PCE (C₁₅H₂₃NO; SMILES: CCNC1(CCCCC1)C2=CC(=CC=C2)OC) enables precise medicinal chemistry optimization. Researchers systematically vary three regions to tune pharmacodynamics:
This rational design approach positions cyclohexanamine derivatives as indispensable tools for elucidating NMDA receptor structure-function relationships while exploring therapeutic applications in neurological and psychiatric disorders where glutamate dysregulation plays a pathophysiological role.
Table 4: Chemical Identifiers for Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-
Identifier Type | Value |
---|---|
Systematic IUPAC Name | N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine |
Molecular Formula | C₁₅H₂₃NO |
Molecular Weight | 233.35 g/mol |
CAS Registry Number | 1364933-80-1 |
UNII | PX6CYK9I4H |
Canonical SMILES | CCNC1(CCCCC1)C2=CC(=CC=C2)OC |
InChIKey | OFGOOZLOGUNDFS-UHFFFAOYSA-N |
Common Synonyms | 3-MeO-PCE; 3-Methoxyeticyclidine; N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7